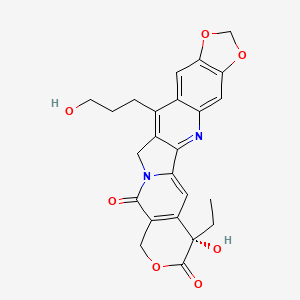

FL118-14-Propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H22N2O7 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-14-(3-hydroxypropyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

InChI |

InChI=1S/C24H22N2O7/c1-2-24(30)16-7-18-21-14(9-26(18)22(28)15(16)10-31-23(24)29)12(4-3-5-27)13-6-19-20(33-11-32-19)8-17(13)25-21/h6-8,27,30H,2-5,9-11H2,1H3/t24-/m0/s1 |

InChI Key |

CUXVKKNRAHURNN-DEOSSOPVSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

FL118: A Technical Guide to its Molecular Structure, Chemical Properties, and Anti-Cancer Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FL118, a novel camptothecin analog with potent anti-cancer properties. This document details its molecular structure, chemical properties, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and visualizing complex biological processes through diagrams.

Molecular Structure and Chemical Properties

FL118, with the chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin.[1] Its chemical structure is distinguished by a 10,11-methylenedioxy group, which is believed to contribute to its unique mechanism of action compared to other camptothecin analogs like irinotecan and topotecan.[1]

| Property | Value | Reference |

| Chemical Name | 10,11-methylenedioxy-20(S)-camptothecin | [2] |

| Molecular Weight | 392 g/mol | [3] |

| Chemical Formula | C21H16N2O5 | Inferred from structure |

| CAS Number | 135415-73-5 | [2] |

| PubChem CID | 72403 | [3] |

| NSC Number | 634724 | [3] |

| Solubility | Poor in aqueous solutions, soluble in DMSO | [4] |

Mechanism of Action: A Novel 'Molecular Glue Degrader'

Unlike its parent compound camptothecin and its clinically used analogs that primarily target DNA topoisomerase I (Top1), FL118 exhibits a distinct and potent anti-cancer effect through a novel mechanism of action.[1][5] While it has some Top1 inhibitory activity at higher concentrations, its primary anti-cancer efficacy is attributed to its function as a "molecular glue degrader."[6][7]

FL118 directly binds to the oncoprotein DEAD-box helicase 5 (DDX5), also known as p68.[6][8] This binding leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[6][8] DDX5 acts as a master regulator of several oncogenic proteins.[6] By degrading DDX5, FL118 effectively downregulates the expression of multiple key survival proteins, including:

-

Inhibitor of Apoptosis Proteins (IAPs): Survivin, XIAP, and cIAP2[2][4]

-

Oncogenes: c-Myc and mutant Kras[6]

This multi-targeted approach allows FL118 to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in a p53-independent manner.[3][4]

Signaling Pathway of FL118

Caption: FL118 binds to and promotes the degradation of DDX5, leading to the downregulation of multiple anti-apoptotic and oncogenic proteins and inhibition of the PI3K/AKT/mTOR pathway.

In Vitro Anti-Cancer Activity

FL118 demonstrates potent cytotoxic activity against a broad range of human cancer cell lines, often at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-small cell lung carcinoma | 8.94 ± 1.54 | [2] |

| MDA-MB-231 | Breast carcinoma | 24.73 ± 13.82 | [2] |

| RM-1 | Mouse prostate carcinoma | 69.19 ± 8.34 | [2] |

| HCT-116 | Colorectal carcinoma | < 6.4 | [4] |

| MCF-7 | Breast carcinoma | < 6.4 | [4] |

| HepG-2 | Hepatocellular carcinoma | < 6.4 | [4] |

| ES-2 | Ovarian cancer | Proliferation inhibited at 0-200 nM | [2] |

| SK-O-V3 | Ovarian cancer | Proliferation inhibited at 0-200 nM | [2] |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in xenograft mouse models have shown the superior anti-tumor efficacy of FL118 compared to clinically approved drugs like irinotecan and topotecan.[3] FL118 has been shown to eliminate tumors and overcome acquired resistance to other chemotherapeutic agents.[3]

A study in SCID mice with human tumor xenografts revealed a favorable pharmacokinetic profile. Following intravenous administration, FL118 is rapidly cleared from the bloodstream but effectively accumulates in tumor tissues with a long retention half-life.[3][4]

| Parameter | Observation | Reference |

| Blood Clearance | Rapid | [3][4] |

| Tumor Accumulation | Effective with long retention half-life | [3][4] |

| Efficacy | Eliminates irinotecan and topotecan-resistant tumors | [3] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline based on standard MTT assay procedures.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]

-

Treatment: Treat cells with various concentrations of FL118 (e.g., 0.001 nM to 1000 nM) or vehicle control (DMSO) for 72 hours.[3]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (PARP Cleavage)

-

Cell Treatment: Treat subconfluent cancer cells with desired concentrations of FL118 (e.g., 10 nM) for various time points (e.g., 24, 36, 48 hours).[9]

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved PARP and an internal control (e.g., Actin or GAPDH) overnight at 4°C.

-

Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with FL118 (e.g., 10 nM) for 24 hours.[10]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.[11]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro evaluation of FL118's anti-cancer effects.

Conclusion

FL118 is a promising anti-cancer agent with a unique mechanism of action that distinguishes it from other camptothecin analogs. Its ability to act as a molecular glue to induce the degradation of the master regulator DDX5 leads to the downregulation of multiple critical cancer survival proteins. This multi-targeted approach results in potent anti-tumor activity in a wide range of cancers, including those resistant to conventional therapies. The favorable pharmacokinetic profile and superior in vivo efficacy of FL118 warrant its further development towards clinical applications for the treatment of various malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. cancer.wisc.edu [cancer.wisc.edu]

FL118: A Multi-Targeted Agent Redefining Cancer Therapy

An In-depth Technical Guide to the Molecular Targets of FL118 in Cancer Cells

FL118, chemically known as 10,11-Methylenedioxy-20(S)-camptothecin, is a novel small molecule anti-cancer agent. While structurally similar to camptothecin analogs like irinotecan and topotecan, FL118 exhibits a distinct and superior mechanism of action, allowing it to overcome common drug resistance pathways and demonstrate potent efficacy in a wide range of preclinical cancer models.[1][2] This guide provides a detailed examination of the molecular targets of FL118, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Discovered through a high-throughput screening campaign using the survivin gene promoter as a biomarker, FL118 was initially identified as a potent survivin inhibitor.[3][4] However, subsequent research has revealed a more complex and powerful mechanism, identifying the oncoprotein DEAD-box helicase 5 (DDX5) as its primary, direct target.[5][6] By functioning as a "molecular glue," FL118 induces the dephosphorylation and subsequent proteasomal degradation of DDX5, leading to a cascade of downstream effects that cripple cancer cell survival and proliferation machinery.[7][8]

The Primary Target: DDX5 (p68 RNA Helicase)

The central mechanism of FL118's action is its direct binding to and degradation of DDX5, an RNA helicase that acts as a master regulator of multiple oncogenic pathways.[6][9] DDX5 is overexpressed in many cancers and plays a critical role in gene transcription, RNA processing, and ribosome biogenesis, making it a pivotal target for cancer therapy.[6][7] FL118's ability to induce DDX5 degradation effectively shuts down numerous downstream survival signals simultaneously.

Table 1: FL118 Direct Target Identification and Binding

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Direct Target | FL118 Affinity Purification & Mass Spectrometry | DEAD-box helicase 5 (DDX5/p68) was identified as the direct binding protein. | [9] |

| Binding Confirmation | Isothermal Titration Calorimetry (ITC) | Confirmed direct, high-affinity binding between FL118 and DDX5. | [9] |

| Functional Effect | Western Blot after FL118 Treatment | Induces dephosphorylation of DDX5 on tyrosine residues, followed by its degradation via the proteasome pathway. | [9][10] |

| Target Necessity | DDX5 Knockout (KO) Cell Lines | Pancreatic ductal adenocarcinoma (PDAC) cells with DDX5 KO are resistant to FL118 treatment. |[6][9] |

Caption: FL118 acts as a molecular glue to induce the degradation of its primary target, DDX5.

Downstream Targets and Modulated Signaling Pathways

The degradation of the DDX5 master regulator initiates a widespread shutdown of key cancer survival proteins and pathways. FL118's efficacy is largely attributed to this multi-pronged attack on the cellular machinery that promotes apoptosis evasion, proliferation, and drug resistance.

Inhibition of Anti-Apoptotic Proteins

FL118 potently suppresses the expression of key members of both the Inhibitor of Apoptosis (IAP) and the Bcl-2 families. This action lowers the threshold for apoptosis, making cancer cells more susceptible to cell death signals.[1][3] The inhibition of these targets by FL118 occurs independently of p53 status, a significant advantage for treating cancers with p53 mutations.[11][12]

Table 2: FL118-Mediated Inhibition of Key Survival Proteins

| Target Protein | Protein Family | Effect | Effective Concentration | Cancer Types | Reference |

|---|---|---|---|---|---|

| Survivin | IAP | Downregulation of promoter activity and protein expression. | 0.1–10 nM | Colorectal, Lung, Pancreatic, Ovarian | [1][3][4][13] |

| XIAP | IAP | Downregulation of protein expression. | ~10 nM | Colorectal, Pancreatic | [1][3][14] |

| cIAP2 | IAP | Downregulation of protein expression. | ~10 nM | Colorectal, Head & Neck | [1][3][15] |

| Mcl-1 | Bcl-2 | Downregulation of promoter activity and protein expression. | ~10 nM | Colorectal, Pancreatic | [1][3][12] |

| c-Myc | Oncogene | Downregulation via DDX5 degradation. | Not specified | Colorectal, Pancreatic | [5][6] |

| mutant Kras | Oncogene | Downregulation via DDX5 degradation. | Not specified | Pancreatic | [5][16] |

| CIP2A | Oncoprotein | Downregulation of mRNA and protein levels. | Not specified | Colorectal | [17] |

| RAD51 | DNA Repair | Downregulation via Survivin suppression. | Not specified | Colorectal |[18] |

Induction of Pro-Apoptotic Proteins and Apoptosis

Concurrently with the suppression of survival proteins, FL118 treatment leads to the upregulation of pro-apoptotic Bcl-2 family members and the activation of the caspase cascade, hallmarks of apoptosis.[1][3]

Table 3: Induction of Pro-Apoptotic Factors and Cellular Effects by FL118

| Factor/Effect | Class | Observation | Effective Concentration | Cancer Types | Reference |

|---|---|---|---|---|---|

| Bax | Pro-Apoptotic Protein | Increased expression. | ~10 nM | Pancreatic, Colorectal | [1][14][16] |

| Bim | Pro-Apoptotic Protein | Increased expression. | ~10 nM | Colorectal | [1] |

| Caspase-3 | Apoptosis Marker | Increased cleavage/activation. | 10 nM | Colorectal | [3] |

| PARP | Apoptosis Marker | Increased cleavage. | 1-10 nM | Colorectal, Lung | [3][10] |

| G2/M Arrest | Cell Cycle | Arrests cells in the G2/M phase. | ~10 nM | Lung, Colorectal |[10][18] |

Caption: FL118 induces apoptosis by inhibiting survival proteins and upregulating pro-apoptotic factors.

Modulation of Key Signaling Pathways

FL118's influence extends to several critical cancer signaling networks:

-

p53 Pathway: In cancer cells with wild-type p53, FL118 activates the p53 pathway, leading to p53/p21-dependent senescence.[11] This occurs partly through the degradation of MdmX, a negative regulator of p53.[19] Importantly, in p53-deficient tumors, FL118 remains highly effective by inducing p53-independent apoptosis, highlighting its versatile therapeutic potential.[11]

-

CIP2A/PP2A Axis: FL118 downregulates the oncoprotein CIP2A (Cancerous inhibitor of protein phosphatase 2A).[17] The reduction in CIP2A relieves its inhibition on the tumor suppressor protein phosphatase 2A (PP2A), leading to increased PP2A activity and subsequent anti-proliferative and pro-apoptotic effects.[17]

-

DNA Damage and Repair: Treatment with FL118 induces DNA damage, as indicated by increased levels of γH2AX.[14][18] It further cripples the cell's ability to recover by inhibiting the homologous recombination repair pathway through the downregulation of RAD51, an effect mediated by its suppression of survivin.[18]

-

PI3K/AKT/mTOR Pathway: In ovarian cancer cells, FL118 has been shown to effectively inhibit the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[10]

Caption: FL118 modulates the p53 and CIP2A/PP2A signaling pathways to halt cancer cell growth.

Other Relevant Mechanisms

Topoisomerase 1 (Top1) Inhibition

Although FL118 is a structural analog of camptothecins, which are known Top1 inhibitors, its anti-cancer efficacy is not primarily driven by Top1 inhibition.[1][20] FL118 inhibits cancer cell growth at nanomolar or even sub-nanomolar concentrations, whereas its inhibition of Top1 activity only occurs at much higher micromolar concentrations.[3][21] Furthermore, its effectiveness is independent of Top1 expression levels in tumors.[20][22] It is hypothesized that the weak Top1 inhibition may contribute to some of the hematopoietic side effects, similar to other camptothecins, rather than its therapeutic effect.[20][21]

Overcoming Drug Resistance

A key therapeutic advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, FL118 is not a substrate for the ABCG2 and MDR1 (P-gp) efflux pumps.[1][2] This means that cancer cells overexpressing these pumps, which would be resistant to other drugs, remain sensitive to FL118.[2]

Key Experimental Protocols

The elucidation of FL118's targets and mechanisms involved a series of standard and advanced molecular biology techniques.

-

Target Identification (Affinity Purification-Mass Spectrometry): To identify the direct binding target, FL118 was immobilized on agarose resin beads. These beads were used as bait to "pull down" binding proteins from cancer cell lysates. The captured proteins were then eluted and identified using mass spectrometry.[9]

-

Western Blotting: This technique was used extensively to quantify changes in protein expression levels after FL118 treatment. Cells were treated with varying concentrations of FL118 for specific time periods, then lysed. Proteins were separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., DDX5, Survivin, Mcl-1, cleaved PARP).[3][9]

-

Luciferase Reporter Assays: To determine if FL118 affects the transcription of target genes, reporter constructs were created where the promoter of a target gene (e.g., survivin) was linked to a luciferase gene. Cancer cells expressing this construct were treated with FL118, and the resulting luciferase activity (light emission) was measured. A decrease in light indicated that FL118 was inhibiting the promoter's activity.[3][13]

-

Gene Silencing and Overexpression: To confirm the role of a specific target in FL118's action, its expression was either knocked down (using siRNA or shRNA) or forcibly overexpressed (using plasmids). For example, overexpressing Mcl-1 or survivin was shown to protect cancer cells from FL118-induced cell death, confirming they are critical downstream targets.[15] Knocking out DDX5 rendered cells resistant to FL118, confirming it as the essential upstream target.[9]

-

Cell Viability (MTT) Assay: To measure the cytotoxic effects of FL118, cancer cells were plated and treated with a range of FL118 concentrations. After a set period (e.g., 72 hours), MTT reagent was added, which is converted by living cells into a colored formazan product. The amount of color, measured by a spectrophotometer, is proportional to the number of viable cells.[3][13]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry): To analyze apoptosis, treated cells were stained with Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which stains late apoptotic/necrotic cells) and analyzed by flow cytometry. For cell cycle analysis, cells were stained with a DNA-binding dye (like 7-AAD) to quantify the proportion of cells in each phase (G1, S, G2/M).[3]

-

In Vivo Xenograft Models: To test efficacy in a living system, human cancer cells were implanted into immunocompromised mice. Once tumors were established, mice were treated with FL118 or control agents. Tumor volume was measured regularly to assess anti-tumor activity. These studies demonstrated FL118's superior ability to shrink and eliminate tumors compared to conventional chemotherapies.[3][12]

Caption: A typical experimental workflow used to validate a downstream target of FL118.

Conclusion

FL118 represents a paradigm of a modern anti-cancer agent, characterized by a highly specific, multi-targeted mechanism of action. Its primary function as a molecular glue degrader of the DDX5 oncoprotein distinguishes it from conventional chemotherapies and other camptothecin analogs. By targeting DDX5, FL118 triggers the simultaneous collapse of numerous, often redundant, cancer survival pathways, including the potent inhibition of IAP and Bcl-2 family proteins, the modulation of the p53 and PP2A tumor suppressor pathways, and the disruption of DNA repair. This comprehensive attack, combined with its ability to circumvent major drug resistance mechanisms, underscores its significant potential as a next-generation therapeutic for a broad spectrum of malignancies. The ongoing clinical investigations will be crucial in translating these profound preclinical findings into effective treatments for patients.[23][24]

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 12. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FL118 inhibits viability and induces apoptosis of colorectal cancer cells via inactivating the CIP2A/PP2A axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e-century.us [e-century.us]

- 22. researchgate.net [researchgate.net]

- 23. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

- 24. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

FL118: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

FL118, a novel camptothecin analogue, has demonstrated significant potential as an anticancer agent. This technical guide provides an in-depth overview of its pharmacokinetic and pharmacodynamic properties, summarizing key data and experimental methodologies to support further research and development.

Pharmacokinetics

FL118 exhibits a favorable pharmacokinetic profile, characterized by rapid clearance from systemic circulation and effective accumulation and retention in tumor tissues. This differential distribution is a key contributor to its high efficacy and potentially lower systemic toxicity compared to other camptothecin analogues.

Preclinical Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters from a study in female SCID mice bearing human tumor xenografts is presented below. Following a single intravenous (IV) administration of 1.5 mg/kg FL118, concentrations were measured in plasma and tumor tissues.

| Tissue | T1/2 (hr) | Tmax (hr) | Cmax (ng/g or ng/mL) |

| Plasma | 1.788 | 0.167 | 43 |

| FaDu Tumor | 6.852 | 0.167 | 115 |

| SW620 Tumor | 12.75 | 0.167 | 158 |

| Data sourced from MedChemExpress, citing Zhao H, et al. |

Experimental Protocol: Pharmacokinetic Analysis in Xenograft Models

The following outlines a typical protocol for assessing the pharmacokinetics of FL118 in tumor-bearing mice.

1. Animal Model:

-

Severe combined immunodeficient (SCID) mice are commonly used.

-

Human tumor xenografts are established by subcutaneously implanting cancer cells (e.g., FaDu or SW620).

-

Treatment is initiated when tumors reach a specified volume (e.g., 100-200 mm³).

2. Drug Administration:

-

FL118 is formulated for intravenous (IV) administration. A typical formulation may include DMSO and hydroxypropyl-β-cyclodextrin in saline.

-

A single dose (e.g., 1.5 mg/kg) is administered via tail vein injection.

3. Sample Collection:

-

At designated time points (e.g., 10 minutes, 1, 4, 12, 24, and 48 hours), blood and tumor tissues are collected from cohorts of mice.

4. Bioanalytical Method:

-

FL118 concentrations in plasma and tumor homogenates are determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

-

Pharmacokinetic parameters, including half-life (T1/2), time to maximum concentration (Tmax), and maximum concentration (Cmax), are calculated using appropriate software.

Pharmacodynamics

FL118 exerts its anticancer effects through a multi-targeted mechanism of action, leading to the induction of apoptosis, cell cycle arrest, and inhibition of DNA repair. A key feature of FL118 is its ability to overcome common mechanisms of drug resistance.

In Vitro Activity

FL118 demonstrates potent cytotoxic activity against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hrs) |

| A-549 | Lung Carcinoma | 8.94 ± 1.54 | 24 |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | 24 |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | 24 |

| Bel-7402 | Hepatocellular Carcinoma | 21.75 | 72 |

| Data sourced from MedChemExpress.[1] |

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models have consistently shown the superior antitumor activity of FL118, including in models resistant to other chemotherapies.

| Tumor Model | Treatment Schedule | Efficacy |

| LOVO (Colorectal) | 0.5 and 0.75 mg/kg, once weekly | Significant tumor growth inhibition compared to control.[2] |

| Irinotecan-resistant FaDu and SW620 | 1.5 mg/kg, every other day for 5 doses | Effective elimination of tumors that had acquired irinotecan resistance.[3] |

| Topotecan-resistant FaDu and SW620 | Not specified | Effective elimination of tumors that had acquired topotecan resistance.[3] |

Mechanism of Action

FL118's primary mechanism involves the direct binding to and degradation of the oncoprotein DDX5 (p68). This leads to the downregulation of multiple key survival and oncogenic proteins.[1]

Key Molecular Targets and Cellular Effects:

-

Inhibition of Anti-Apoptotic Proteins: FL118 selectively inhibits the expression of survivin, Mcl-1, XIAP, and cIAP2.[4][5] This shifts the balance within cancer cells towards apoptosis.

-

Induction of Pro-Apoptotic Proteins: The drug induces the expression of Bax and Bim, further promoting programmed cell death.[4]

-

Cell Cycle Arrest: FL118 causes cell cycle arrest at the G2/M phase.[1]

-

Inhibition of DNA Repair: By downregulating survivin, FL118 subsequently reduces the expression of RAD51, a critical component of the homologous recombination DNA repair pathway. This sensitizes cancer cells to DNA damage.[2]

-

p53-Independent and -Dependent Activity: FL118's efficacy is largely independent of the p53 tumor suppressor status, a common factor in drug resistance.[4] In cells with wild-type p53, FL118 can also induce p53-dependent senescence.[6]

-

Overcoming Drug Efflux Pumps: FL118 is not a substrate for the drug efflux pumps P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP, which are major contributors to resistance to other camptothecin analogues like irinotecan and topotecan.[3][7]

Experimental Protocols

Cell Viability Assay (MTT/XTT or similar):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of FL118 for a specified duration (e.g., 24, 48, 72 hours).

-

A viability reagent (e.g., MTT) is added, and after incubation, the absorbance is read on a plate reader.

-

IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are treated with FL118 at the desired concentration and time points.

-

Both adherent and floating cells are collected.

-

Cells are washed and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Western Blot Analysis:

-

Cells are treated with FL118, and whole-cell lysates are prepared.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and incubated with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5, RAD51, cleaved PARP, Actin).

-

After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model:

-

Cell Preparation: Human cancer cells (e.g., LOVO, FaDu, SW620) are cultured and harvested.

-

Implantation: A suspension of cells (e.g., 1-3 x 10^6) in media or Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-250 mm³). Mice are then randomized into control and treatment groups.

-

Treatment: FL118 (or vehicle control) is administered according to a predetermined schedule and route (e.g., 0.75 mg/kg, i.p., once weekly).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors from all groups are excised and weighed.

Visualizations

Signaling Pathway of FL118

Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of downstream targets.

Experimental Workflow for In Vivo Efficacy

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of FL118 in a xenograft model.

Pharmacokinetic and Pharmacodynamic Relationship

References

- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 5. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 6. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

FL118: A Multi-Targeted Agent Inducing Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FL118, also known by its chemical name 10,11-methylenedioxy-20(S)-camptothecin, is a novel analog of camptothecin with potent antitumor activity demonstrated across a spectrum of cancer types in both in vitro and in vivo models.[1] Unlike other camptothecin derivatives that primarily function as DNA topoisomerase 1 (Top1) inhibitors, FL118 exhibits a distinct and multifaceted mechanism of action.[2][3] Its superior efficacy stems from its ability to selectively modulate the expression of key proteins that regulate apoptosis and cell cycle progression, largely independent of the p53 tumor suppressor status, making it a promising candidate for cancers that have developed resistance to conventional DNA-damaging agents.[4][5]

This technical guide provides a comprehensive overview of FL118's core mechanisms, focusing on its roles in inducing programmed cell death (apoptosis) and cell cycle arrest. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates.

Core Mechanism of Action: Apoptosis and Cell Cycle Arrest

FL118 exerts its anticancer effects through two primary, interconnected mechanisms: the robust induction of apoptosis and the promotion of cell cycle arrest.

Induction of Apoptosis

FL118 promotes apoptosis by simultaneously downregulating multiple key anti-apoptotic proteins and upregulating pro-apoptotic proteins. This dual action effectively shifts the cellular balance towards programmed cell death.

Downregulation of Anti-Apoptotic Proteins: FL118 has been shown to selectively inhibit the expression of several critical survival proteins:

-

Inhibitor of Apoptosis (IAP) Family: It significantly reduces the levels of survivin (BIRC5), X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP2 (cIAP2).[4][5] Survivin, in particular, is a key target, and its downregulation by FL118 is a central aspect of its pro-apoptotic activity.[6]

-

Bcl-2 Family: FL118 decreases the expression of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, further lowering the threshold for apoptosis induction.[4][7]

-

Upstream Regulation via DDX5: FL118 can bind to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation.[4] DDX5 acts as a master regulator for several of these anti-apoptotic proteins, including survivin and Mcl-1.[4]

Upregulation of Pro-Apoptotic Proteins: Concurrently, FL118 treatment leads to an increased expression of pro-apoptotic Bcl-2 family members, such as Bax and Bim.[4][5] The induction of these proteins facilitates the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway.

This concerted modulation of IAP and Bcl-2 family proteins leads to the activation of effector caspases, such as caspase-3, and the subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[8] A significant feature of FL118's pro-apoptotic activity is its independence from the p53 status of the cancer cells, allowing it to be effective in tumors with mutant or null p53, which are often resistant to conventional therapies.[2][4][9]

Induction of Cell Cycle Arrest

FL118 disrupts the normal progression of the cell cycle, primarily causing an arrest in the G2/M phase.[6] This effect is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1.[6] By preventing cells from completing mitosis, FL118 inhibits proliferation and can lead to mitotic catastrophe, another form of cell death.

In cancer cells that possess wild-type p53, FL118 can also induce a state of permanent cell cycle arrest known as senescence.[10][11] This p53-dependent senescence is triggered by FL118's ability to promote the degradation of MdmX, a negative regulator of p53.[11][12] This leads to the activation of p53 signaling and the upregulation of its downstream target, the cell cycle inhibitor p21.[5][10] Therefore, FL118 demonstrates a dual mechanism of action depending on the p53 status:

-

p53 Wild-Type Cells: Induces both p53-independent apoptosis and p53/p21-dependent senescence.[10][11]

-

p53 Deficient/Mutant Cells: Exclusively induces p53-independent apoptosis.[10][11]

Signaling Pathways Modulated by FL118

FL118's effects on apoptosis and the cell cycle are mediated through its influence on several critical signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of FL118 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A-549 | Human Lung Carcinoma | 8.94 ± 1.54 | [4] |

| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | [4] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [4] |

| HCT-116 | Human Colorectal Carcinoma | < 6.4 | |

| MCF-7 | Human Breast Adenocarcinoma | < 6.4 | |

| HepG2 | Human Liver Carcinoma | < 6.4 |

Table 2: Summary of FL118's Effect on Key Protein Expression and Cellular Processes

| Target/Process | Effect of FL118 | p53 Status | Cellular Outcome | Reference |

| Survivin | Downregulation | Independent | Apoptosis | [4][6] |

| Mcl-1 | Downregulation | Independent | Apoptosis | [4][7] |

| XIAP | Downregulation | Independent | Apoptosis | [4][5] |

| cIAP2 | Downregulation | Independent | Apoptosis | [4][5] |

| Bax | Upregulation | Independent | Apoptosis | [5][13] |

| Bim | Upregulation | Independent | Apoptosis | [5] |

| Caspase-3 | Activation | Independent | Apoptosis | [8] |

| PARP | Cleavage | Independent | Apoptosis | [8] |

| Cyclin B1 | Downregulation | Independent | G2/M Arrest | [6] |

| MdmX | Degradation | Wild-Type | p53 Activation | [11][12] |

| p21 | Upregulation | Wild-Type | Senescence | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of FL118's activity.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[8][14]

-

Compound Treatment: Prepare serial dilutions of FL118 in culture medium. Remove the old medium from the wells and add 100 µL of the FL118-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[1][8]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with FL118 as required. Harvest both adherent and floating cells. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[15]

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[6]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5-10 µL of Propidium Iodide (PI) solution.[6]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.

Methodology:

-

Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge, discard the supernatant, and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C for later analysis.[16]

-

Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g) for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.[16]

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[2][17]

-

PI Staining: Add PI staining solution (final concentration ~50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature in the dark.[16]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting fluorescence in the appropriate red channel (e.g., FL2 or FL3). The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the levels of specific proteins (e.g., survivin, Mcl-1, cleaved PARP) in cell lysates.

Methodology:

-

Sample Preparation: Treat cells with FL118, then wash with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18][19]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression. A loading control protein (e.g., actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - EE [thermofisher.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. researchgate.net [researchgate.net]

- 18. Western Blot Protocol [protocols.io]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bosterbio.com [bosterbio.com]

- 21. cytivalifesciences.com [cytivalifesciences.com]

An In-depth Technical Guide on the Early-Stage Efficacy of FL118

Executive Summary

FL118, a novel camptothecin analogue, has demonstrated significant preclinical antitumor activity across a range of cancer types. While structurally similar to topoisomerase I (Top1) inhibitors like irinotecan and topotecan, its primary mechanism of action is distinct, allowing it to overcome common resistance pathways.[1][2] Early-stage research indicates that FL118 functions as a "molecular glue degrader," targeting the oncoprotein DDX5 and subsequently downregulating multiple key cancer survival proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[3][4] This multi-targeted approach, independent of p53 status, results in potent cancer cell apoptosis, cell cycle arrest, and inhibition of DNA repair mechanisms.[5][6] Furthermore, FL118 exhibits a favorable efficacy profile in vivo, including in models resistant to standard therapies, positioning it as a promising candidate for further clinical development.[7]

Core Mechanism of Action and Signaling Pathways

FL118 exerts its anticancer effects through a novel mechanism that diverges from traditional camptothecins. Its primary target is the oncoprotein DDX5 (p68), an RNA helicase. FL118 binds to, dephosphorylates, and ultimately degrades DDX5.[3][8] The degradation of DDX5, a master regulator, leads to the transcriptional suppression of several critical oncogenes.[3]

This action initiates a cascade of downstream effects:

-

Inhibition of Anti-Apoptotic Proteins: FL118 potently downregulates key anti-apoptotic proteins. These include Survivin (BIRC5), Mcl-1 (from the Bcl-2 family), and the Inhibitor of Apoptosis (IAP) family members XIAP and cIAP2.[4][6] This inhibition is achieved irrespective of the tumor's p53 mutation status.[1]

-

Induction of Pro-Apoptotic Proteins: Concurrently, FL118 treatment has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bim.[6]

-

Inhibition of DNA Repair: By suppressing Survivin, FL118 also downregulates RAD51, a critical component of the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[5][9] This action sensitizes cancer cells to DNA damage.

-

Cell Cycle Arrest: Treatment with FL118 has been observed to induce cell cycle arrest, primarily at the G2/M checkpoint.[5][8]

-

Inhibition of Other Oncogenic Pathways: FL118 has also been reported to inhibit the PI3K/AKT/mTOR signaling pathway in ovarian cancer cells.[8]

Preclinical Efficacy: Quantitative Summary

In Vitro Efficacy

FL118 demonstrates potent cytotoxic activity against a variety of cancer cell lines at nanomolar concentrations. Its efficacy is notably independent of p53 status and can be significantly greater than that of other camptothecin analogs.

| Cancer Type | Cell Line / Model | Efficacy Metric | Value / Finding | Citation |

| Multiple Myeloma | Panel of 6 MM cell lines | EC50 | 7.4 nM to 344.8 nM | [10] |

| Multiple Myeloma | Primary patient samples (RR) | Cell Lysis | ≥20% lysis in 15 of 27 samples; more effective in relapsed/refractory patients | [10] |

| Lung Cancer (NSCLC) | A549, MDA-MB-231, RM-1 | Cytotoxicity | Significant activity observed (0-1 µM) | [8] |

| Lung Cancer (NSCLC) | A549 derived stem cells | Cell Viability | Significant inhibition at 100-300 nM | [11] |

| Ovarian Cancer | ES-2, SK-O-V3 | Proliferation | Inhibition observed (0-200 nM) | [8] |

| Colorectal Cancer | HCT-8 | Growth Inhibition | ~25-fold more potent than topotecan | [7] |

| Various Cancers | General | Apoptosis Induction | Effective at ≤ nM levels | [7] |

In Vivo Efficacy

In xenograft animal models, FL118 effectively inhibits tumor growth and can lead to complete tumor regression, even in models resistant to standard chemotherapies.

| Cancer Type | Animal Model | Dosing & Administration | Key Result | Citation |

| Multiple Myeloma | Xenotransplant mouse model | 0.2 mg/kg for 5 days | Reduced initial tumor volume to 14%; delayed growth by 5 weeks | [10] |

| Head & Neck, Colorectal | SCID mice xenografts | Weekly x 4 schedule (i.p.) | Elimination of large tumors; superior efficacy vs. irinotecan, cisplatin, etc. | [4][6] |

| Head & Neck, Colorectal | Irinotecan/Topotecan-resistant xenografts | Weekly schedule (i.p.) | Effectively eliminated tumors that had acquired resistance to irinotecan or topotecan | [7] |

| Colorectal Cancer | LOVO SN38-resistant xenografts | 0.75 mg/kg weekly | Significantly suppressed tumor growth in irinotecan-resistant models | [9] |

| Pancreatic Cancer | Patient-Derived Xenograft (PDX) | 5 mg/kg (oral) weekly x 4 | High efficacy in tumors with high DDX5 expression | [3] |

| Head & Neck, Colorectal | SCID mice xenografts | 1.5 - 2.5 mg/kg (i.v.) daily x 5 | Tumor elimination with intravenous formulation | [12][13] |

Overcoming Drug Resistance

A key therapeutic advantage of FL118 is its ability to bypass and overcome established mechanisms of chemotherapy resistance. Unlike irinotecan (and its active metabolite SN-38) and topotecan, FL118 is not a substrate for major drug efflux pump proteins like ABCG2 and P-gp (MDR1).[2][11][14] This means that cancer cells overexpressing these pumps, a common cause of acquired drug resistance, remain sensitive to FL118.

Key Experimental Protocols

In Vitro Cell Viability Assay (MTT-Based)

This protocol is adapted from methodologies implied in studies assessing growth inhibition.[7]

-

Cell Seeding: Plate cancer cells (e.g., HCT-8, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of FL118 (e.g., from 0.1 nM to 1 µM) in complete cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the EC50/IC50 value using non-linear regression analysis.

Generation of Drug-Resistant Xenograft Models

This protocol is based on the methods described for developing irinotecan-resistant tumors.[7]

-

Tumor Implantation: Subcutaneously inject 2 x 10⁶ human cancer cells (e.g., FaDu, SW620) into the flank of severe combined immunodeficiency (SCID) mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Initial Drug Treatment: Begin treatment with the primary drug (e.g., irinotecan or topotecan) on a defined schedule.

-

Resistance Development: Continue treatment cycles. Monitor tumor volume. Acquired resistance is defined as tumor regrowth despite ongoing drug administration.

-

FL118 Efficacy Testing: Once tumors are confirmed resistant, switch the treatment to FL118 using an appropriate dose and schedule (e.g., weekly i.p. or i.v. injections).

-

Monitoring: Measure tumor volume and mouse body weight regularly to assess FL118 efficacy and toxicity.

FL118 In Vivo Formulation

The formulation of FL118 is critical for its administration and bioavailability in animal studies.

-

Intraperitoneal (i.p.) Formulation: FL118 is first dissolved in DMSO (e.g., to 1 mg/mL). This stock is then diluted into a vehicle containing Tween-80 (10-20%) and saline to a final concentration of ~0.05 mg/mL FL118 in 5% DMSO.[15]

-

Intravenous (i.v.) Formulation: To avoid Tween-80, a clinically compatible formulation was developed. FL118 is dissolved in a vehicle containing 5% DMSO and 0.05-0.125% hydroxypropyl-β-cyclodextrin in saline.[7]

Clinical Development Status

The promising preclinical data has led to the initiation of clinical investigation. A Phase I clinical trial was designed to evaluate the safety, side effects, and optimal dose of FL118 in patients with advanced pancreatic ductal adenocarcinoma.[16][17] The study protocol involves oral administration of FL118 on days 1, 8, and 15 of a 28-day cycle.[17] This marks a critical step in translating the extensive preclinical efficacy of FL118 into potential patient benefit.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 15. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]

- 17. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

In Vitro Efficacy of FL118: A Technical Guide for Cancer Researchers

Introduction

FL118, a novel camptothecin analogue (10,11-methylenedioxy-20(S)-camptothecin), has emerged as a promising anti-cancer agent with potent activity across a wide range of malignancies.[1][2] Discovered through high-throughput screening for inhibitors of the survivin gene promoter, FL118 distinguishes itself from other camptothecin derivatives like irinotecan and topotecan through a unique multi-targeted mechanism of action and its ability to overcome common drug resistance pathways.[1][3] This technical guide provides an in-depth overview of the in vitro studies on FL118, focusing on its molecular mechanisms, activity in various cancer cell lines, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

FL118 exerts its potent anti-cancer effects by modulating multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis. Its action is largely independent of p53 status, making it effective against a broad spectrum of tumors, including those with p53 mutations.[4][5][6]

Inhibition of Anti-Apoptotic Proteins

A primary mechanism of FL118 is the concurrent downregulation of several key anti-apoptotic proteins. It selectively inhibits the expression of members of the Inhibitor of Apoptosis (IAP) family, including survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[3][4] This multi-pronged inhibition of survival pathways shifts the cellular balance towards apoptosis. Studies have shown that FL118 can inhibit the promoter activity of survivin and Mcl-1, suggesting a transcriptional regulatory mechanism.[3] Concurrently, FL118 treatment leads to an increased expression of pro-apoptotic proteins like Bax and Bim.[4][6]

Degradation of Oncoprotein DDX5

Recent findings have identified the oncoprotein DDX5 (also known as p68) as a direct biochemical target of FL118.[7] FL118 binds to DDX5, leading to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[7][8] DDX5 acts as a master regulator for multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[7] By promoting the degradation of DDX5, FL118 effectively shuts down the expression of this network of cancer-promoting proteins.[7][8]

Modulation of Signaling Pathways

FL118 has been shown to interfere with several other crucial cancer-related signaling pathways:

-

PI3K/AKT/mTOR Pathway: In ovarian cancer cell lines, FL118 inhibits the activation of the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival.[8][9]

-

Wnt/β-catenin Pathway: In breast cancer cells, FL118 suppresses the Wnt/β-catenin signaling pathway. This leads to decreased nuclear expression of β-catenin and its downstream targets, survivin and cyclin D1, thereby inhibiting epithelial-mesenchymal transition (EMT), migration, and invasion.[10]

-

p53 Signaling: In cancer cells with wild-type p53, FL118 can activate the p53 pathway, leading to p53-dependent senescence.[1][11][12] This occurs through the promotion of MdmX protein degradation.[1][12] However, its potent apoptotic effects are also maintained in p53-deficient cells, highlighting its broad applicability.[4][11]

Overcoming Drug Resistance

A significant advantage of FL118 is its ability to bypass common mechanisms of chemotherapy resistance. Unlike irinotecan and topotecan, FL118 is not a substrate for major drug efflux pump proteins like ABCG2 (BCRP) and P-glycoprotein (P-gp/MDR1).[2][6][13][14] This allows FL118 to maintain its efficacy in tumors that have developed resistance to other chemotherapeutics through the upregulation of these transporters.[2][14]

Data Presentation: In Vitro Activity of FL118

The following tables summarize the quantitative data on FL118's effects on various cancer cell lines.

Table 1: IC50 Values of FL118 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay/Duration |

| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | MTT / 24h[8] |

| H460 | Non-Small Cell Lung Cancer | - | - |

| H520 | Non-Small Cell Lung Cancer | - | - |

| ES-2 | Ovarian Cancer | Dose-dependent inhibition | MTT / 24-72h[8][15] |

| SK-O-V3 | Ovarian Cancer | Dose-dependent inhibition | MTT / 24-72h[8][15] |

| HCT-116 | Colorectal Cancer | < 6.4 | - / -[1] |

| HCT-8 | Colorectal Cancer | Sub-nM range | MTT / 72h[16] |

| SW620 | Colorectal Cancer | Sub-nM range | MTT / 72h[16] |

| LOVO | Colorectal Cancer | - | - |

| LS1034 | Colorectal Cancer | - | - |

| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | MTT / 24h[8] |

| MCF-7 | Breast Cancer | < 6.4 | - / -[1] |

| HepG-2 | Hepatocellular Carcinoma | < 6.4 | - / -[1] |

| HPAF-II | Pancreatic Cancer (KRASG12D) | Dose-dependent inhibition | MTT / 48h[17] |

| BxPC-3 | Pancreatic Cancer (KRASWT) | Dose-dependent inhibition | MTT / 48h[17] |

| PANC-1 | Pancreatic Cancer | - | - |

| MIA PaCa-2 | Pancreatic Cancer | - | - |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | MTT / 24h[8] |

| FaDu | Head and Neck Cancer | - | - |

Note: IC50 values can vary based on the specific assay conditions and duration of treatment. "-" indicates that specific values were not provided in the cited literature, though the cell lines were studied.

Table 2: Effect of FL118 on Key Protein Expression

| Protein Target | Effect | Cancer Type(s) |

| Anti-Apoptotic Proteins | ||

| Survivin | Downregulated | Colorectal, H&N, Ovarian, Prostate, Lung, Breast, Pancreatic[1][3][10][17] |

| Mcl-1 | Downregulated | Colorectal, H&N, Ovarian, Prostate, Lung[1][3] |

| XIAP | Downregulated | Colorectal, H&N, Ovarian, Prostate, Lung, Pancreatic[1][3][17] |

| cIAP2 | Downregulated | Colorectal, H&N, Ovarian, Prostate, Lung[1][3] |

| Bcl-2 | Minimal effect / Downregulated | Colorectal, Lung[3][18][19] |

| Bcl-xL | Downregulated | Pancreatic[17] |

| Pro-Apoptotic Proteins | ||

| Bax | Upregulated | Colorectal, H&N, Lung, Pancreatic[4][17][18] |

| Bim | Upregulated | Colorectal, H&N[4] |

| Cleaved Caspase-3 | Upregulated | Colorectal, Pancreatic[3][20][21] |

| Cleaved PARP | Upregulated | Colorectal, Lung, Pancreatic[3][18][20][21] |

| Cell Cycle & Proliferation | ||

| Cyclin B1 | Downregulated | Colorectal[22] |

| Cyclin D1 | Downregulated | Breast[10] |

| c-Myc | Downregulated | Pancreatic, Colorectal[7][8] |

| Signaling & Other Targets | ||

| DDX5 (p68) | Degraded | Pancreatic, Colorectal[7][8] |

| p-AKT / p-mTOR | Downregulated | Ovarian[8][9] |

| Nuclear β-catenin | Downregulated | Breast[10] |

| RAD51 | Downregulated | Colorectal[23] |

| E-cadherin | Upregulated | Breast, Lung[10][18] |

| Vimentin | Downregulated | Breast[10] |

| Cytoglobin (CYGB) | Upregulated | Ovarian[9][15] |

| Drug Resistance Proteins | ||

| ABCG2 | Downregulated | Lung[14] |

| P-glycoprotein (P-gp) | Downregulated | Lung[14] |

| ERCC1 | Downregulated | Lung[14] |

Mandatory Visualizations

Diagram 1: Core Apoptotic Mechanism of FL118

Caption: FL118 induces apoptosis by inhibiting multiple anti-apoptotic proteins and degrading DDX5.

Diagram 2: FL118 Inhibition of PI3K/AKT/mTOR Signaling

Caption: FL118 inhibits the pro-survival PI3K/AKT/mTOR signaling pathway in ovarian cancer cells.

Diagram 3: FL118 Experimental Workflow for Cell Viability

Caption: A standard experimental workflow for determining FL118's effect on cancer cell viability.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize FL118. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

FL118 stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette, plate reader

Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[17]

-

Drug Treatment: Prepare serial dilutions of FL118 in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.1%. Remove the old medium from the wells and add 100 µL of the FL118 dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.[16]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking for 15-20 minutes.[17]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of FL118 that inhibits cell growth by 50%).

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Survivin, Mcl-1, Cleaved PARP, Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with FL118 for the desired time (e.g., 24-48 hours), wash cells with cold PBS and lyse them using RIPA buffer.[22]

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Mix the protein lysate with Laemmli buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like Actin or GAPDH to ensure equal protein loading.[16][21]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Treated and untreated cell suspensions

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with FL118 for the desired duration (e.g., 24 or 48 hours).[14]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[18]

Luciferase Reporter Assay for Promoter Activity

This assay is used to measure the effect of FL118 on the transcriptional activity of a specific gene promoter (e.g., survivin).

Materials:

-

Cancer cells

-

Luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-Survivin)

-

Transfection reagent

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Transfection: Seed cells in a 24- or 48-well plate. Transfect them with the luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Drug Treatment: After 16-24 hours, replace the medium with fresh medium containing FL118 at various concentrations.[3]

-

Incubation: Incubate for an additional 24 hours.[3]

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the promoter activity relative to the vehicle-treated control cells.

Conclusion

The in vitro profile of FL118 demonstrates its potential as a highly effective anti-cancer agent. Its unique ability to simultaneously inhibit multiple key survival proteins (Survivin, Mcl-1, XIAP, cIAP2), degrade the master regulator DDX5, and bypass major drug resistance mechanisms provides a strong rationale for its continued development.[4][6][7] The data consistently show that FL118 induces cell cycle arrest and apoptosis across a diverse panel of cancer cell lines, often at nanomolar concentrations.[3][8][22] The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of FL118 and its derivatives.

References

- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]

- 10. FL118, a novel camptothecin analogue, suppressed migration and invasion of human breast cancer cells by inhibiting epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roswell Park Study Suggests Additional Applications for FL118 as Personalized Therapy for Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 12. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro - Zhao - Translational Cancer Research [tcr.amegroups.org]

- 16. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 17. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

- 19. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

FL118's effect on tumor microenvironment

An In-depth Technical Guide to FL118's Effect on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals